molecular formula C15H23N3O4 B3290781 Benzyl-PEG4-Azido CAS No. 86770-71-0

Benzyl-PEG4-Azido

Cat. No.: B3290781
CAS No.: 86770-71-0
M. Wt: 309.36 g/mol
InChI Key: TZGOIDVALYTCRF-UHFFFAOYSA-N
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Description

Benzyl-PEG4-Azido: is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is widely used in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This compound is particularly valuable in the field of chemical biology and medicinal chemistry for its role in facilitating the selective degradation of target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of benzyl halides with sodium azide (NaN3) under mild conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{X} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}_3 + \text{NaX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods: In an industrial setting, the synthesis of Benzyl-PEG4-Azido can be scaled up using continuous-flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety, especially when handling azides, which can be potentially explosive .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c16-18-17-6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGOIDVALYTCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728288
Record name 13-Azido-1-phenyl-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-71-0
Record name 13-Azido-1-phenyl-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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